

Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination

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Compound of Interest

Compound Name: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

CAS No.: 1342868-63-6

Cat. No.: B1468018

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In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active agents.^[1] Its unique electronic properties, metabolic stability, and ability to engage in multiple hydrogen bonding patterns have cemented its role in medicinal chemistry.^[2] More than 30 pyrazole-containing drugs have been approved by the U.S. FDA since 2011 alone, targeting a wide array of diseases from cancer to erectile dysfunction.^{[1][3]}

Parallel to the rise of such scaffolds is the strategic incorporation of fluorine into drug candidates. The "fluorine effect" is a powerful tool used to modulate key drug-like properties, including metabolic stability, lipophilicity, bioavailability, and binding affinity.^[4] The replacement of hydrogen with fluorine can block metabolic hotspots, alter pKa, and influence molecular conformation, providing a nuanced approach to overcoming pharmacokinetic challenges.^[4]

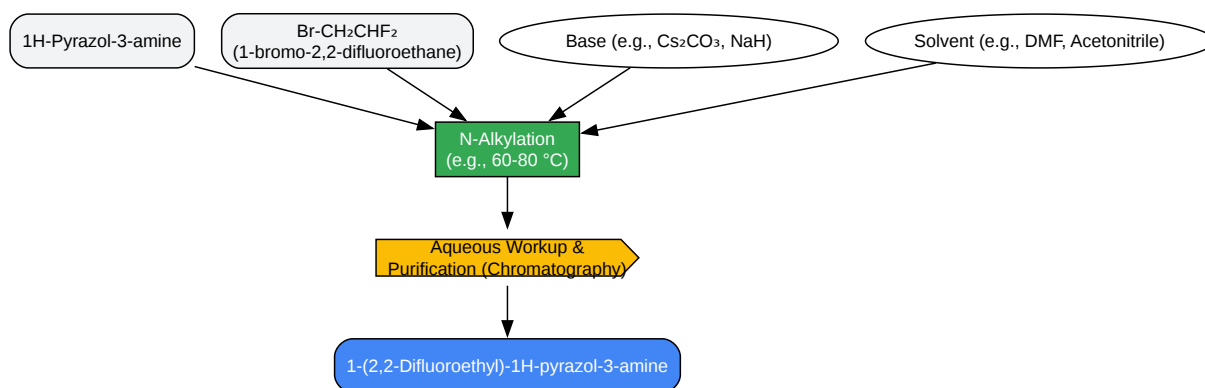
This guide focuses on the intersection of these two powerful concepts: the 2,2-difluoroethyl pyrazole amine building block. Specifically, we will delve into the properties and applications of key intermediates like 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. By combining the robust pharmacophoric features of the 3-aminopyrazole core with the advantageous physicochemical

contributions of the 2,2-difluoroethyl group, this building block offers a compelling starting point for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.[5]

PART 1: The 2,2-Difluoroethyl Group - A Bioisosteric Perspective

The geminal difluoroalkyl motif (CHF_2) is not merely a metabolic shield; it is a sophisticated bioisostere, a chemical mimic that can replace other functional groups to enhance molecular properties. The 2,2-difluoroethyl group is particularly notable as a bioisostere for the methoxy group ($-\text{OCH}_3$).

While structurally similar, the electronic properties are distinct. The difluoroethyl group mimics the steric profile of a methoxy group but offers superior metabolic stability by being resistant to oxidative degradation.[6] Furthermore, the C-F bond's high strength and the electron-withdrawing nature of the fluorine atoms can significantly alter the molecule's dipole moment and hydrogen bond accepting capability, influencing its interaction with protein targets.[7] The CF_2H group can also serve as a bioisostere for alcohol, thiol, and amine moieties due to its acidic proton, which can participate in hydrogen bonding.



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Caption: General synthetic workflow for N-alkylation of 3-aminopyrazole.

Experimental Protocol: Representative Synthesis

Causality: This protocol uses cesium carbonate as a base due to its high solubility in polar aprotic solvents like DMF and its ability to facilitate N-alkylation without promoting significant side reactions. DMF is chosen for its high boiling point and ability to dissolve the pyrazole salt intermediate.

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazol-3-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).
- **Base Addition:** Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension. Stir at room temperature for 15 minutes. The formation of the pyrazolate anion is the critical step for subsequent nucleophilic attack.
- **Alkylation:** Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise to the stirring suspension.
- **Reaction:** Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material is observed.
- **Quenching & Extraction:** Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.
- **Washing:** Wash the combined organic layers with brine to remove residual DMF and salts.
- **Drying & Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

PART 3: Physicochemical and Spectroscopic Properties

The properties of this building block are a direct consequence of its constituent parts: the basic aminopyrazole ring and the electron-withdrawing difluoroethyl group.

Physicochemical Data

Property	Value	Source/Rationale
CAS Number	1006462-38-9	[3][8]
Molecular Formula	C ₅ H ₇ F ₂ N ₃	[9]
Molecular Weight	147.13 g/mol	[9]
Physical Form	Liquid	[3]
Predicted XlogP	0.7	[10]
pKa (predicted)	~3-4	The amine is basic, but the pyrazole ring and difluoroethyl group are electron-withdrawing, reducing basicity compared to a simple alkylamine.
Storage	2-8 °C, Inert Atmosphere	[3]

Predicted Spectroscopic Data

Rationale: Specific experimental spectra are not readily available in the literature. The following predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures. [11][12] ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.30	d	1H	H-5 (pyrazole)	Doublet due to coupling with H-4. Downfield due to ring aromaticity.
~6.10	tt	1H	-CH ₂ CHF ₂	Triplet of triplets due to coupling with vicinal CH ₂ protons and geminal fluorine atoms.
~5.80	d	1H	H-4 (pyrazole)	Doublet due to coupling with H-5.
~4.35	dt	2H	-CH ₂ CHF ₂	Doublet of triplets due to coupling with vicinal CHF ₂ proton and geminal fluorine atoms.

| ~3.80 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~155.0	s	C-3 (C-NH ₂)	Carbon attached to the electron-donating amine group.
~135.0	s	C-5	Pyrazole ring carbon.
~113.0	t	-CH ₂ CHF ₂	Carbon is split into a triplet by the two attached fluorine atoms (¹ JCF).
~95.0	s	C-4	Pyrazole ring carbon.

| ~52.0 | t | -CH₂CHF₂ | Carbon is split into a triplet by the two geminal fluorine atoms (²JCF). |

IR Spectroscopy (neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3400-3200	Medium, Broad	N-H stretch	Characteristic of a primary amine. Two bands may be visible.
3150-3100	Medium	C-H stretch (aromatic)	Pyrazole ring C-H.
2980-2900	Medium	C-H stretch (aliphatic)	Ethyl group C-H.
1640-1600	Strong	N-H bend (scissoring)	Primary amine deformation.
1580-1450	Medium-Strong	C=N, C=C stretch	Pyrazole ring vibrations.

| 1150-1050 | Strong | C-F stretch | Strong, characteristic absorption for organofluorine compounds. |

PART 4: Reactivity and Applications in Drug Development

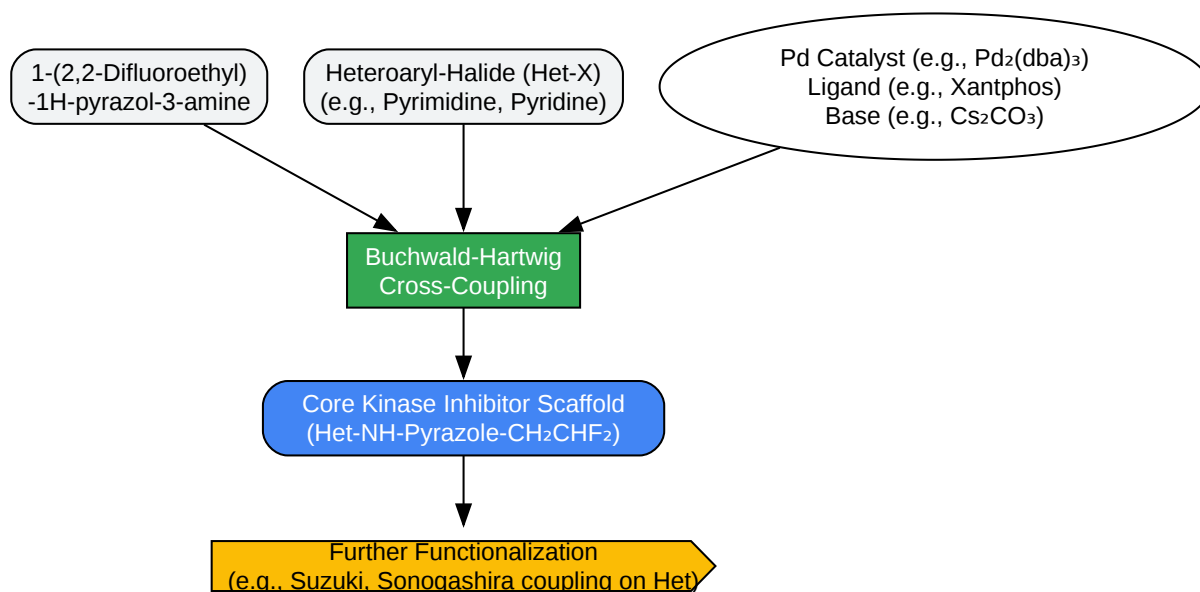
The 2,2-difluoroethyl pyrazole amine building block is a bifunctional molecule whose reactivity is dominated by the primary amino group. This amine serves as a versatile nucleophilic handle for constructing more complex molecular architectures.

Key Reactions:

- **Amide Bond Formation:** The amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages, a cornerstone of many kinase inhibitor backbones.
- **Reductive Amination:** Reaction with aldehydes or ketones under reductive conditions (e.g., $\text{NaBH}(\text{OAc})_3$) provides access to secondary amines.
- **Buchwald-Hartwig Amination:** As a nucleophile, it is an excellent coupling partner with aryl or heteroaryl halides/triflates in palladium-catalyzed cross-coupling reactions. This is one of the most powerful and common methods for creating the C-N bonds central to many targeted therapies.
- **Sulfonamide Formation:** Reaction with sulfonyl chlorides yields sulfonamides, another common functional group in pharmaceuticals.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The primary application of this building block is in the synthesis of kinase inhibitors. [5]The 3-aminopyrazole motif can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site. The difluoroethyl group projects into solvent-exposed regions or other pockets, where it can improve solubility and metabolic properties.



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Caption: Use of the building block in kinase inhibitor synthesis.

Conclusion and Future Outlook

The 2,2-difluoroethyl pyrazole amine building block is a high-value intermediate for medicinal chemistry and drug development. It elegantly combines the proven biological relevance of the pyrazole scaffold with the pharmacokinetic benefits of strategic difluorination. Its versatile reactivity, centered on the primary amine, allows for its seamless integration into a variety of synthetic routes targeting complex molecules. As the demand for kinase inhibitors with improved potency, selectivity, and drug-like properties continues to grow, the utility of well-designed, fluorinated building blocks like this will only increase, making it an essential tool for researchers in the field.

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